4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid
Description
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid is a bicyclic compound featuring a pyrrolidine ring substituted with a bicyclo[2.2.1]heptane group at the 4-position and a carboxylic acid at the 3-position. This structure combines conformational rigidity from the norbornane-like bicyclic system with the functional versatility of pyrrolidine and carboxylic acid groups.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)11-6-13-5-10(11)9-4-7-1-2-8(9)3-7/h7-11,13H,1-6H2,(H,14,15) |
InChI Key |
GDWLVHKCPWPEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3CNCC3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the bicyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Bicyclo[2.2.1]heptane Moieties
The bicyclo[2.2.1]heptane (norbornane) scaffold is widely utilized in drug design. Key analogs include:
Key Differences :
- Functional Group Positioning: The target compound’s carboxylic acid is on the pyrrolidine ring, whereas analogs like 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid have it directly on the bicyclic core.
- Conformational Flexibility : The pyrrolidine ring in the target compound introduces additional rotational freedom compared to rigid esters or aza derivatives .
Pharmacological Relevance vs. Bicyclic Heterocycles
Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () feature fused bicyclic systems with heteroatoms (e.g., sulfur, nitrogen) and are used in β-lactam antibiotics. Comparatively:
- Ring Strain : Bicyclo[2.2.1]heptane systems exhibit moderate strain, enhancing reactivity for functionalization, while bicyclo[3.2.0] systems (e.g., penams) are highly strained for antimicrobial activity .
- Bioactivity : Heteroatom inclusion (e.g., sulfur in ) often correlates with target specificity, whereas the target compound’s pyrrolidine-carboxylic acid motif may favor protease inhibition or metal chelation .
Spectroscopic and Analytical Data
- FTIR and MS Profiles : Analogs in show characteristic peaks for carboxylic acid (1675 cm⁻¹), ureido (1546 cm⁻¹), and trifluoromethyl (1321 cm⁻¹) groups. The target compound would likely exhibit similar carboxylic acid IR signatures but lack aromatic or fluorinated peaks .
- GC-MS Identification : Natural bicyclo[2.2.1]heptane derivatives (e.g., bornyl chloride in ) are identified via retention indices and fragmentation patterns, a method applicable to the target compound’s characterization .
Biological Activity
4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammatory processes. Its structural similarity to known neurotransmitter modulators suggests potential roles in affecting cholinergic and dopaminergic pathways.
Pharmacological Profiles
- Neurotransmitter Modulation : The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for cognitive functions and has implications in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade.
Study 1: Neuroprotective Effects
In a study assessing neuroprotective effects, this compound demonstrated significant protective effects against oxidative stress-induced neuronal death in vitro. The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in cultured neuronal cells.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound, where it was administered to animal models of inflammation. Results indicated a marked reduction in pro-inflammatory cytokines (such as TNF-α and IL-6) following treatment, suggesting its potential as a therapeutic agent for inflammatory disorders.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neurotransmitter Modulation | nAChR α4β2 partial agonism | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Neuroprotection | Reduction of oxidative stress |
Research Findings
Recent findings highlight the compound's potential as a lead candidate for drug development targeting neurological disorders and inflammation-related diseases. The unique bicyclic structure offers opportunities for further modifications to enhance efficacy and selectivity.
Future Directions
Ongoing research is necessary to fully elucidate the pharmacokinetics and long-term effects of this compound. Future studies should focus on:
- Detailed receptor binding studies to confirm selectivity.
- In vivo studies to assess therapeutic efficacy.
- Exploration of analogs to improve biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
